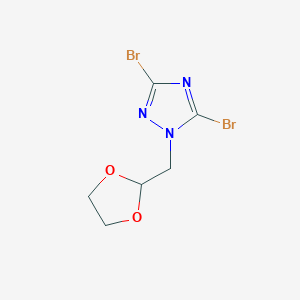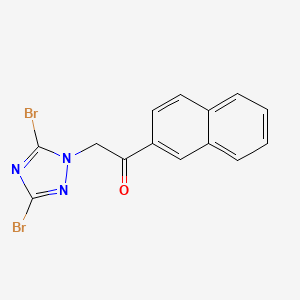
3,5-Dibromo-1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazole, also known as 3,5-DBT, is a synthetic organobromine compound used in scientific research. It has a wide range of applications in chemistry, biochemistry, and medicine. Its unique properties make it an attractive choice for a variety of experiments and research projects. 3,5-DBT is a versatile compound, with the potential to be used in a variety of ways, from basic laboratory experiments to complex medical treatments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Reactions involving 3,5-dibromo-1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazole and related compounds have been utilized to synthesize diverse heterocyclic structures. These reactions often lead to the formation of compounds with potential biological activities or materials with unique properties. For example, the reactions of this compound with NH-azoles have been explored to synthesize 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles, showcasing the compound's role in building complex heterocyclic systems (Khaliullin et al., 2014).
Biological Applications
Research into the biological applications of compounds derived from 3,5-Dibromo-1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazole has yielded promising results. These derivatives have been evaluated for their fungicidal and herbicidal activities, displaying significant potential in agricultural applications. The synthesis and biological evaluation of novel dioxolane ring compounds, for example, have demonstrated excellent fungicidal activity against various plant pathogens, as well as herbicidal activity against common weeds (Min et al., 2022).
Eigenschaften
IUPAC Name |
3,5-dibromo-1-(1,3-dioxolan-2-ylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br2N3O2/c7-5-9-6(8)11(10-5)3-4-12-1-2-13-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDSUBBZOJORJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344502.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344507.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344508.png)
![3,5-Dibromo-1-[4-(2-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344518.png)

![3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344531.png)
![3,5-Dibromo-1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B6344540.png)

![4-[2-(Dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile](/img/structure/B6344560.png)



![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)